![molecular formula C8H7NO5 B1360163 1,3-Benzodioxole, 5-methoxy-6-nitro- CAS No. 10310-02-8](/img/structure/B1360163.png)
1,3-Benzodioxole, 5-methoxy-6-nitro-
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Overview
Description
1,3-Benzodioxole, 5-methoxy-6-nitro- is a heterocyclic compound that has a wide variety of scientific and industrial applications. It is a versatile and useful chemical, with its properties making it suitable for use in a variety of different areas.
Scientific Research Applications
Pharmaceutical Research
The compound is utilized in the synthesis of various pharmaceuticals due to its potential bioactivity. Its derivatives are explored for their therapeutic properties, including anticancer and antimicrobial activities.
Agricultural Chemistry
In agriculture, “1,3-Benzodioxole, 5-methoxy-6-nitro-” and its analogs may be investigated for their use as pesticides or herbicides, given the bioactive nature of methylenedioxyphenyl compounds .
Materials Science
This compound could be a precursor in the development of new materials, such as polymers or coatings, which require specific organic molecules with nitro groups for their synthesis .
Chemical Synthesis
“1,3-Benzodioxole, 5-methoxy-6-nitro-” serves as a building block in chemical synthesis, particularly in the construction of complex molecules for organic chemistry research .
Environmental Science
Researchers may explore the environmental fate of this compound, its breakdown products, and its impact on ecosystems, considering its potential use in various industries .
Biochemistry
The compound’s interaction with biological systems, such as enzyme inhibition or protein binding, can be of significant interest in biochemistry and pharmacology .
Food Industry
While not directly used in food, related compounds may be studied for their effects on food crops as growth enhancers or protectants against pests .
Cosmetics
Derivatives of “1,3-Benzodioxole, 5-methoxy-6-nitro-” might be researched for potential use in cosmetic formulations, especially in products requiring preservative or antimicrobial properties .
Mechanism of Action
Target of Action
This compound is a derivative of 1,3-Benzodioxole , which is known to have bioactive properties and is found in various pharmaceuticals . .
Biochemical Pathways
It’s important to note that related compounds containing the methylenedioxyphenyl group are bioactive and can influence various biochemical pathways . .
properties
IUPAC Name |
5-methoxy-6-nitro-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYVDORVSBOQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145642 |
Source
|
Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole, 5-methoxy-6-nitro- | |
CAS RN |
10310-02-8 |
Source
|
Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC172290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole, 5-methoxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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